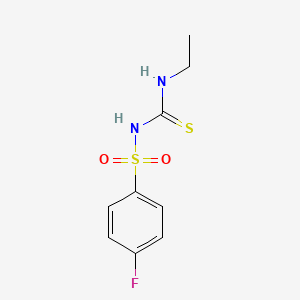

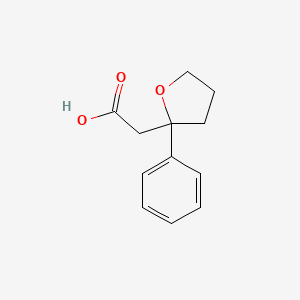

![molecular formula C9H8N2O B2549654 4-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde CAS No. 82819-04-3](/img/structure/B2549654.png)

4-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde is a derivative of the pyrazolo[1,5-a]pyridine family, which is a class of heterocyclic aromatic organic compounds. These compounds are of interest due to their potential biological activities and their use as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridine derivatives can be achieved through various methods. For instance, the Sonogashira-type reactions with 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes have been used to produce 5-alkynyl-1H-pyrazole-4-carbaldehydes, which can be further transformed into 1-phenylpyrazolo[4,3-c]pyridines through microwave-assisted reactions with tert-butylamine . Additionally, Friedländer condensation of 5-aminopyrazole-4-carbaldehydes with α-methylene ketones has been employed to synthesize pyrazolo[3,4-b]pyridines . N-BOC-4-aminopyrazole-5-carbaldehydes have also been used in the synthesis of pyrazolo[4,3-b]pyridines by reacting with ketones containing methylene groups .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyridine derivatives can be complex, with various substituents influencing the properties of the compound. For example, the introduction of different ester groups at the carboxylic acid position can significantly affect the binding affinity of the compounds to adenosine receptors . The presence of substituents such as chlorine, bromine, methoxy, and nitro groups can also influence the crystallization and hydrogen-bonded assembly of these molecules .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyridine derivatives can undergo a range of chemical reactions. For instance, they can be used as precursors for the synthesis of novel pyrazolo[4,5,1-ij][1,6]naphthyridines and pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidines through reactions with aldehydes, aryldiazonium chlorides, chalcones, and enaminones . Methylation reactions have also been reported to produce 1-methyl-3-phenylpyrazolo[4,3-b]pyridines, which can be optimized to yield potent corticotropin-releasing factor type-1 antagonists .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyridine derivatives are influenced by their molecular structure. The introduction of various substituents can alter properties such as solubility, crystallinity, and biological activity. For example, the presence of polar groups like methoxy or hydroxy has been found to enhance the activity of CRF(1) antagonists . The hydrogen-bonded assembly of these compounds can lead to different crystal structures, which is important for understanding their solid-state properties .

科学的研究の応用

Synthesis of New Derivatives

4-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde and its derivatives have been explored in various synthesis processes. For instance, the synthesis of new 4-arylhydrazone derivatives, achieved using a bioisosterism strategy, demonstrated analgesic properties (Gaston et al., 1996). Similarly, the compound was used as a precursor in Sonogashira-type reactions to create pyrazolo[4,3-c]pyridines, showcasing its utility in constructing complex molecular structures (Vilkauskaitė et al., 2011).

Antimicrobial Activity

Research has also focused on the antimicrobial properties of pyrazolopyridine derivatives. In a study, certain pyrazolopyridines exhibited moderate to good antibacterial activity against various bacterial strains, emphasizing their potential in antimicrobial applications (Panda et al., 2011).

Structural Analysis and Molecular Assembly

Detailed structural analysis of pyrazolopyridine derivatives, including 4-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde, has been conducted to understand their molecular assembly. Studies have demonstrated various types of hydrogen-bonded structures, ranging from simple chains to complex sheets, highlighting the compound's diverse structural capabilities (Quiroga et al., 2012).

Reactions and Synthesis Techniques

Further research has explored various reactions and synthesis techniques involving pyrazolopyridine derivatives. For example, Friedländer synthesis techniques have been applied to create diverse pyrazolopyridine derivatives, contributing to the field of heterocyclic chemistry and expanding the scope of potential applications (Jachak et al., 2005).

Biomedical Research

In biomedical research, some derivatives of 4-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde have been investigated for their potential as inhibitors of A1 adenosine receptors. Such studies highlight the compound's relevance in the development of new therapeutic agents (Manetti et al., 2005).

特性

IUPAC Name |

4-methylpyrazolo[1,5-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7-3-2-4-11-9(7)8(6-12)5-10-11/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVVSFBIAKPPEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=C(C=N2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide](/img/structure/B2549575.png)

![3-[(2-Chlorophenyl)methyl]azetidine hydrochloride](/img/structure/B2549576.png)

![N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2549577.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2549578.png)

![Tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2549581.png)

![1-ethyl-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2549582.png)

![N-[(3-Methoxy-6-methylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2549589.png)